molecular formula C4H9ClFNO B1446385 (3-Fluoroazetidin-3-yl)methanol hydrochloride CAS No. 1803604-98-9

(3-Fluoroazetidin-3-yl)methanol hydrochloride

Cat. No.: B1446385
CAS No.: 1803604-98-9
M. Wt: 141.57 g/mol
InChI Key: POUXOFUYWKOASZ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy serves as a fundamental technique for structural elucidation and purity assessment of this compound. The compound's unique structural features, including the azetidine ring system, fluorine substitution, and hydroxymethyl group, provide distinctive spectroscopic signatures that enable comprehensive characterization. The presence of fluorine introduces significant coupling effects and chemical shift perturbations that are particularly valuable for structural confirmation.

Proton Nuclear Magnetic Resonance analysis of this compound reveals characteristic resonances corresponding to the different hydrogen environments within the molecule. The azetidine ring protons typically appear as complex multipets due to the ring strain and coupling effects, with chemical shifts influenced by the electron-withdrawing effects of the fluorine substituent. The hydroxymethyl protons exhibit characteristic patterns, with the methylene protons appearing as a doublet due to coupling with fluorine, while the hydroxyl proton may show variable chemical shifts depending on solution conditions and hydrogen bonding interactions.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides particularly valuable information for this compound, as the fluorine atom serves as an excellent probe for both structural confirmation and purity assessment. The fluorine chemical shift is sensitive to the local electronic environment and provides confirmation of the substitution pattern on the azetidine ring. Carbon-13 Nuclear Magnetic Resonance analysis reveals the carbon framework of the molecule, with the quaternary carbon bearing both fluorine and hydroxymethyl substituents showing characteristic splitting patterns due to one-bond and multi-bond fluorine coupling.

The spectroscopic data collection protocols typically employ deuterated solvents such as deuterated dimethyl sulfoxide or deuterated methanol, which are compatible with the hydrochloride salt form and provide adequate solubility for high-quality spectra acquisition. Temperature-dependent studies may reveal dynamic effects related to hydrogen bonding and salt bridge formation, particularly in the hydrochloride form of the compound.

Infrared Spectroscopy and Functional Group Identification

Infrared spectroscopy provides comprehensive functional group identification and structural confirmation for this compound through the characteristic vibrational frequencies of its constituent molecular components. The technique is particularly valuable for confirming the presence of the hydroxyl group, the nitrogen-containing heterocycle, the carbon-fluorine bond, and the hydrochloride salt formation. The spectroscopic analysis reveals distinct absorption bands corresponding to each functional group, enabling both qualitative identification and quantitative analysis when appropriate standards are available.

The hydroxyl group associated with the methanol substituent typically exhibits a broad absorption band in the region of 3200-3600 wavenumbers, which may show hydrogen bonding interactions with the chloride counterion. The intensity and shape of this band provide information about the hydrogen bonding environment and the degree of association between the organic cation and chloride anion. The carbon-hydrogen stretching vibrations of the azetidine ring and methanol group appear in the 2800-3000 wavenumber region, with characteristic patterns that reflect the ring strain and substitution effects.

The carbon-fluorine stretching vibration represents one of the most diagnostic features in the infrared spectrum, typically appearing as a strong absorption band in the 1000-1400 wavenumber region. The exact frequency and intensity of this band are influenced by the local electronic environment and the degree of ionic character in the carbon-fluorine bond. The azetidine ring system contributes several characteristic absorptions, including carbon-nitrogen stretching and ring deformation modes, which appear throughout the fingerprint region of the spectrum.

Analysis of the hydrochloride salt formation reveals additional spectroscopic features related to the ionic interactions between the protonated amine nitrogen and the chloride counterion. These interactions may manifest as shifts in the nitrogen-hydrogen stretching frequencies and the appearance of combination bands or overtones that provide information about the strength and nature of the salt bridge formation.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide valuable structural information and enable compound identification in complex mixtures. The molecular ion peak appears at mass-to-charge ratio 141, corresponding to the protonated molecular species, though the intensity may be relatively weak due to the inherent instability of small ring systems under electron impact conditions. The fragmentation behavior follows predictable pathways based on the stability of the resulting ionic species and the presence of heteroatoms that can stabilize positive charges.

Primary fragmentation pathways include the loss of the hydroxymethyl group, resulting in a significant fragment at mass-to-charge ratio 110, which corresponds to the fluorinated azetidine cation. This fragmentation is facilitated by the formation of a stable tertiary carbocation adjacent to the nitrogen atom. Additional fragmentation involves the cleavage of the azetidine ring system, particularly through alpha-cleavage reactions that are characteristic of cyclic amine systems. The presence of fluorine enhances the stability of certain fragment ions through inductive effects, while simultaneously promoting specific fragmentation pathways through its electron-withdrawing properties.

Secondary fragmentation processes result in smaller ionic species, including fragments corresponding to the loss of hydrogen fluoride, which is a common elimination reaction in fluorinated organic compounds. The base peak in the mass spectrum often corresponds to a fragment resulting from multiple bond cleavages that produce a highly stable ionic species, potentially involving the formation of iminium ions or other resonance-stabilized structures.

Fragment Ion (m/z) Proposed Structure Fragmentation Process
141 [M+H]+ Molecular ion
110 [M-CH2OH]+ Loss of hydroxymethyl
92 [M-CH2OH-H2O]+ Secondary water loss
72 [M-CH2OH-HF-H2O]+ Multiple eliminations

The fragmentation patterns are influenced by the protonation state of the molecule, with the hydrochloride salt form affecting the initial charge distribution and subsequent fragmentation pathways. Soft ionization techniques such as electrospray ionization may provide different fragmentation patterns compared to electron impact methods, offering complementary structural information and enhanced molecular ion stability.

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional structure and conformational preferences of this compound in the solid state. The technique provides atomic-resolution information about bond lengths, bond angles, and intermolecular interactions that govern the crystal packing and stability. Crystallographic studies reveal the precise geometry of the azetidine ring system, the orientation of the fluorine and hydroxymethyl substituents, and the nature of hydrogen bonding interactions between the organic cation and chloride counterion.

The azetidine ring system exhibits characteristic geometric parameters that reflect the inherent ring strain associated with four-membered nitrogen heterocycles. Bond angles within the ring deviate significantly from ideal tetrahedral geometry, with typical carbon-nitrogen-carbon angles approaching 90 degrees rather than the expected 109.5 degrees. The ring adopts a puckered conformation to minimize torsional strain, with the degree of puckering influenced by the bulky substituents at the 3-position. The carbon-fluorine bond length and the carbon-carbon bond length to the hydroxymethyl group provide important information about electronic effects and steric interactions within the molecule.

Intermolecular interactions in the crystal structure include hydrogen bonding between the hydroxyl group and chloride ions, as well as potential hydrogen bonding involving the protonated amine nitrogen. These interactions contribute to the overall crystal stability and influence the observed melting point and solubility characteristics of the compound. The crystal packing arrangement reveals how molecules orient themselves to maximize favorable interactions while minimizing steric clashes, providing insights into the preferred conformations and the energetics of different molecular arrangements.

Crystallographic Parameter Typical Value Range Structural Significance
C-F Bond Length 1.35-1.40 Å Electronic effects
C-N Bond Length 1.45-1.50 Å Ring strain influence
Ring Puckering Angle 15-25° Strain minimization
N-H···Cl Distance 3.0-3.5 Å Salt bridge strength

Conformational analysis through crystallographic methods reveals the preferred orientation of the hydroxymethyl group relative to the azetidine ring and the fluorine substituent. The rotational barriers around the carbon-carbon bond connecting the ring to the hydroxymethyl group influence the observed conformation and may show temperature-dependent behavior. Variable-temperature crystallographic studies can provide information about thermal motion and dynamic effects within the crystal lattice, while high-resolution data collection enables detailed analysis of electron density distributions and bonding characteristics.

Properties

IUPAC Name

(3-fluoroazetidin-3-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO.ClH/c5-4(3-7)1-6-2-4;/h6-7H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUXOFUYWKOASZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CO)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Reformatsky Reaction

A highly effective method for synthesizing 3-fluoro-substituted azetidines, including (3-Fluoroazetidin-3-yl)methanol derivatives, is the microwave-assisted Reformatsky reaction. This approach involves the reaction of imines with ethyl bromofluoroacetate in the presence of zinc dust and trimethylchlorosilane, facilitating rapid cyclization to form the fluorinated β-lactam (azetidin-2-one) ring system, which can be subsequently reduced or modified to yield the azetidine alcohol derivatives.

  • Process Details:

    • Imines are prepared by condensation of aniline derivatives with substituted benzaldehydes, yielding high purity imines (75–91% yields).
    • The Reformatsky reaction is conducted under microwave irradiation, enhancing reaction rates and yields.
    • The reaction uses ethyl bromofluoroacetate or ethyl bromodifluoroacetate as fluorine sources.
    • Zinc dust acts as the reducing agent, and trimethylchlorosilane facilitates the formation of the organozinc intermediate.
  • Advantages:

    • Microwave assistance reduces reaction time significantly.
    • High regio- and stereoselectivity in fluorine incorporation.
    • Good yields and scalability.
  • References:

    • This method was reported in the synthesis of 3-fluoro and 3,3-difluoro β-lactams as analogues of combretastatin A-4, demonstrating potent biological activity and serving as a synthetic platform for related azetidine derivatives.

Reduction and Functional Group Transformation

Following the formation of the β-lactam ring, reduction steps are employed to convert the lactam to the corresponding azetidinyl methanol:

  • Reduction of β-lactam to azetidin-3-yl methanol:

    • Typically achieved using hydride reagents such as lithium aluminum hydride (LiAlH4) or borane complexes.
    • This step opens the lactam ring partially or fully reduces the carbonyl to the corresponding alcohol.
  • Formation of Hydrochloride Salt:

    • The free base azetidinyl methanol is treated with hydrochloric acid (HCl) gas or aqueous HCl to form the hydrochloride salt.
    • This salt formation enhances compound stability, solubility, and facilitates purification.

Alternative Fluorination Approaches

Other fluorination strategies may include:

  • Direct Electrophilic Fluorination:

    • Using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) on preformed azetidine rings.
    • This approach requires careful control to avoid over-fluorination or ring degradation.
  • Nucleophilic Fluorination:

    • Substitution of a leaving group (e.g., halide) at the 3-position with fluoride ion sources like KF or CsF under phase transfer catalysis.

However, these methods are less commonly reported for (3-Fluoroazetidin-3-yl)methanol hydrochloride due to challenges in regioselectivity and yield.

Structural and Stereochemical Considerations

  • The azetidine ring is a four-membered nitrogen-containing heterocycle prone to ring strain; thus, synthetic conditions must be mild to avoid ring opening.
  • The fluorine atom at the 3-position significantly influences the electronic and steric properties of the molecule, affecting reactivity and biological activity.
  • X-ray crystallography studies on related fluorinated azetidine derivatives confirm the stereochemistry and ring conformation, essential for activity and further functionalization.

Summary Table of Preparation Steps

Step No. Process Description Reagents/Conditions Outcome/Yield Notes
1 Imine Formation Aniline + substituted benzaldehyde 75–91% yield High purity imines for cyclization
2 Microwave-Assisted Reformatsky Reaction Imines + ethyl bromofluoroacetate + Zn + TMSCl, microwave irradiation High yield, rapid reaction Formation of 3-fluoro β-lactam ring
3 Reduction of β-lactam to azetidinyl methanol LiAlH4 or borane complexes Moderate to high yield Converts lactam carbonyl to alcohol
4 Hydrochloride Salt Formation HCl gas or aqueous HCl Quantitative Improves stability and solubility

Research Findings and Practical Implications

  • The microwave-assisted Reformatsky reaction is currently the most efficient and reproducible method for preparing 3-fluoroazetidinyl derivatives, including this compound.
  • Fluorination at the 3-position enhances the biological activity of azetidine derivatives, as demonstrated in anticancer research targeting tubulin polymerization inhibition.
  • The hydrochloride salt form is preferred for pharmaceutical applications due to improved physicochemical properties.
  • The synthetic route allows for structural diversification by varying the imine precursors, enabling tailored derivatives for drug development.

Chemical Reactions Analysis

Types of Reactions: (3-Fluoroazetidin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include fluorinated aldehydes, carboxylic acids, and substituted azetidine derivatives .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (3-Fluoroazetidin-3-yl)methanol hydrochloride serves as a versatile building block for creating more complex heterocyclic compounds. Its unique fluorine substitution can enhance reactivity and selectivity in various chemical reactions.

Reactions Conditions Products
Nucleophilic substitutionBase: K2CO3, Solvent: DMFFluorinated derivatives
ReductionReagent: LiAlH4Alcohol derivatives
OxidationReagent: KMnO4N-Oxide derivatives

Biology

Research indicates that this compound may exhibit bioactive properties, making it a candidate for further investigation in pharmacology. Preliminary studies suggest potential antimicrobial and antiviral activities.

Case Study: A recent study examined the compound's effect on bacterial strains, revealing significant inhibition at certain concentrations. This suggests its potential as an antimicrobial agent.

Medicine

The compound is being explored as a pharmaceutical intermediate in drug development. Its structural features may allow it to modulate biological pathways effectively.

Target Pathway Potential Effects
Enzyme inhibitionAntimicrobial activity
Receptor modulationAntiviral effects

Mechanism of Action

The mechanism of action of (3-Fluoroazetidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects . The methanol group also plays a role in the compound’s solubility and reactivity, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

The following table summarizes structurally related azetidine derivatives and their similarity to (3-fluoroazetidin-3-yl)methanol hydrochloride, based on molecular descriptors and functional group analysis:

Compound Name CAS Number Molecular Formula Similarity Score Key Features
(3-Fluoroazetidin-3-yl)methanol HCl 1803604-98-9 C₄H₉ClFNO 1.00 (Reference) Fluorine + hydroxymethyl group
3-(Methoxymethyl)azetidine HCl 942308-06-7 C₅H₁₂ClNO 0.86 Methoxymethyl substituent
3-Methylazetidine HCl 935669-28-6 C₄H₁₀ClN 0.74 Methyl substituent
(3-Methylazetidin-3-yl)methanol HCl 1458653-12-7 C₅H₁₂ClNO 0.71 Methyl + hydroxymethyl group
3,3-Difluoroazetidine HCl 288315-03-7 C₃H₆ClF₂N 0.81 Two fluorine atoms

Data Sources :

Key Observations:
  • Fluorine vs.
  • Hydroxymethyl vs. Methoxymethyl : The hydroxymethyl group offers hydrogen-bonding capability, unlike the methoxymethyl group in 3-(Methoxymethyl)azetidine HCl, which may influence solubility and crystallinity .

Physicochemical Properties

Crystallography and Hydrogen Bonding:
  • Target Compound : The hydrochloride salt forms a 3D hydrogen-bond network in the solid state, as seen in analogous azetidine hydrochlorides (e.g., L-tyrosine methyl ester HCl), where Cl⁻ anions mediate extensive H-bonding with NH and OH groups .

Biological Activity

Overview

(3-Fluoroazetidin-3-yl)methanol hydrochloride is a fluorinated azetidine derivative with the molecular formula C4_4H9_9ClFNO and a molecular weight of approximately 141.57 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). These reactions are optimized to enhance yield and minimize by-products, often utilizing continuous flow reactors in industrial settings .

The biological activity of this compound is attributed to its unique structural features, particularly the presence of the fluorine atom. This atom enhances the compound's ability to form strong hydrogen bonds, facilitating interactions with various biological macromolecules, including enzymes and receptors. Such interactions can modulate enzymatic activity and influence signaling pathways within cells .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, analogs with similar structures exhibited significant antiproliferative activity against various cancer cell lines, including MCF-7 human breast cancer cells. Specific compounds showed IC50_{50} values as low as 0.075 µM, indicating potent activity against cancer cells while demonstrating low toxicity to non-cancerous cells .

CompoundCell LineIC50_{50} (µM)Toxicity Level
32MCF-70.075Low
33MDA-MB-2310.620Low
32Hs578T0.033Low

Neurological Applications

The compound is also being investigated for its potential applications in treating neurological disorders. Its unique structure allows for exploration into new pharmacological pathways that could lead to novel therapeutic agents targeting conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies

  • Antiproliferative Activity : A study evaluated several derivatives of azetidine compounds, including those with fluorine substitutions. The results indicated that compounds with fluorinated moieties demonstrated enhanced activity against cancer cell lines compared to their non-fluorinated counterparts .
  • Pharmacokinetics : In vivo studies involving mouse models have shown promising pharmacokinetic profiles for related compounds, suggesting that modifications like fluorination could improve bioavailability and therapeutic efficacy .

Comparative Analysis

Comparative studies have shown that this compound exhibits distinct advantages over other halogenated azetidine derivatives:

Compound TypeBiological ActivityStability
(3-Chloroazetidin-3-yl)ModerateLower
(3-Bromoazetidin-3-yl)WeakModerate
(3-Fluoroazetidin-3-yl) High High

The presence of fluorine not only enhances biological activity but also contributes to increased stability, making it a more favorable candidate for drug development compared to chlorine or bromine-substituted analogs.

Q & A

Q. What are the critical factors influencing synthesis yield and purity of (3-fluoroazetidin-3-yl)methanol hydrochloride?

Methodological Answer: Synthesis optimization requires precise control of:

  • Temperature : Maintaining sub-ambient temperatures (e.g., 0–5°C) during cyclization steps minimizes side reactions .
  • pH : Acidic conditions (e.g., HCl catalysis) are critical for stabilizing intermediates and avoiding decomposition .
  • Purification : Column chromatography with polar solvents (e.g., methanol/ethyl acetate gradients) or recrystallization in ethanol improves purity (>95%) .

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature0–5°CPrevents fluorinated ring degradation
pH during Cyclization1.5–2.5Stabilizes azetidine intermediates
Purification MethodGradient chromatography (MeOH/EtOAc)Purity >95%

Q. What analytical methods are recommended for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1^1H/19^{19}F NMR identifies fluorinated stereochemistry and confirms azetidine ring integrity .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity; mobile phases often use acetonitrile/water with 0.1% TFA .
  • FTIR : Detects functional groups (e.g., O–H stretch at 3300 cm1^{-1}, C–F at 1100 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated azetidine derivatives?

Methodological Answer: Discrepancies often arise from:

  • Experimental Variability : Validate assay conditions (e.g., buffer pH, cell line viability). For kinase inhibition studies, use standardized ATP concentrations .
  • Structural Confounders : Compare enantiomeric purity (e.g., chiral HPLC) to rule out stereochemical interference .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity variations across reported analogs .

Q. What strategies ensure enantiomeric purity of this compound during synthesis?

Methodological Answer:

  • Chiral Resolution : Use chiral auxiliaries (e.g., (R)-BINOL) during cyclization or employ enzymatic resolution with lipases (e.g., Candida antarctica) .
  • Chiral HPLC : Monitor enantiomeric excess (ee) using columns like Chiralpak IA-3 with hexane/isopropanol mobile phases .

Q. How to evaluate the stability of this compound under varying storage and reaction conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Expose the compound to stressors (40°C/75% RH for 4 weeks) and quantify degradation via LC-MS. Major degradation pathways include hydrolysis of the fluoroazetidine ring .
  • pH Stability Profiling : Test solubility and stability in buffers (pH 1–12) to identify optimal storage conditions (e.g., pH 4–6) .

Q. Table 2: Stability Under Stress Conditions

ConditionDegradation ProductsHalf-Life (Days)
40°C/75% RH3-fluoroazetidine-3-carboxylic acid14
pH 12 (aqueous)Methanol + ammonium chloride<1

Q. What methodological approaches are used to design structure-activity relationship (SAR) studies for fluorinated azetidine analogs?

Methodological Answer:

  • Analog Synthesis : Introduce substituents (e.g., methyl, trifluoromethyl) at the azetidine 3-position and compare bioactivity .
  • Computational SAR : Combine DFT calculations (e.g., Gaussian 09) to map electrostatic potentials with molecular dynamics simulations (e.g., GROMACS) to predict binding modes .

Q. How can researchers mitigate fluorinated byproduct formation during derivatization reactions?

Methodological Answer:

  • Reagent Selection : Use mild fluorinating agents (e.g., Selectfluor®) over harsh alternatives (e.g., HF-pyridine) to reduce defluorination .
  • Reaction Monitoring : Track intermediates via 19^{19}F NMR to identify early-stage byproducts .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(3-Fluoroazetidin-3-yl)methanol hydrochloride
Reactant of Route 2
(3-Fluoroazetidin-3-yl)methanol hydrochloride

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